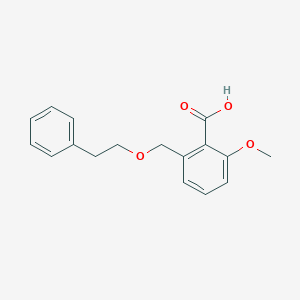![molecular formula C16H14Cl2O3 B6339138 2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95% CAS No. 1171924-81-4](/img/structure/B6339138.png)
2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester” is a complex organic molecule. It contains a benzoic acid methyl ester group, which is a common moiety in organic chemistry and is often used in the synthesis of various organic compounds . The molecule also contains a 2,4-dichlorophenyl group, which is a type of halogenated phenyl group that can have various effects on the properties of the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the benzoic acid methyl ester and 2,4-dichlorophenyl groups suggest that it could participate in a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the dichlorophenyl group could potentially increase the compound’s reactivity. The benzoic acid methyl ester group could also influence properties like solubility .Applications De Recherche Scientifique
Occurrence and Fate in Aquatic Environments
Parabens, which are structurally related to the compound of interest through their ester linkage to para-hydroxybenzoic acid, are extensively used as preservatives in pharmaceuticals, cosmetics, and food products. Research highlights their presence in aquatic environments, indicating a continuous introduction into water bodies due to their use in consumer products. Despite wastewater treatments effectively reducing their concentrations, parabens, including methylparaben, persist at low levels in effluents and surface waters. Their environmental fate, biodegradability, and potential to form chlorinated by-products upon reaction with free chlorine have been investigated, suggesting the need for further study on their stability and toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Analytical Method Developments
The analysis and identification of methylparaben in cosmetics demonstrate the significance of accurate detection methods for esters of para-hydroxybenzoic acid. Techniques such as spectrophotometry, HPLC, electrokinetic capillary electrophoresis, and spectrofluorimetry have been developed to quantify methylparaben concentrations, underscoring the importance of these compounds in regulatory compliance and safety assessments of consumer products (Mallika J.B.N, ThiruvengadarajanV., & Gopinath, 2014).
Antioxidant Activities and Applications
Hydroxycinnamates, which include structurally related esters, are known for their antioxidant activities. These compounds, abundant in food groups, exhibit significant in vitro and in vivo antioxidant properties by scavenging various radicals and acting as reducing agents. Their potential health benefits, owing to their antioxidant capabilities, underscore the importance of these compounds in nutrition and potential therapeutic applications (Shahidi & Chandrasekara, 2010).
Biopolymer Modification and Applications
Research on the chemical modification of xylan to produce biopolymer ethers and esters highlights the broad application potential of esterified compounds in producing materials with specific properties. These modifications can lead to the development of new materials for drug delivery and other applications, demonstrating the versatility of ester functionalization in material science (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Propriétés
IUPAC Name |
methyl 2-[2-(2,4-dichlorophenyl)ethyl]-6-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O3/c1-21-16(20)15-11(3-2-4-14(15)19)6-5-10-7-8-12(17)9-13(10)18/h2-4,7-9,19H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQJOPWRSZPKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)CCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

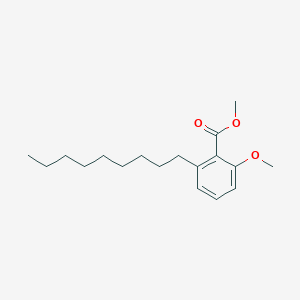
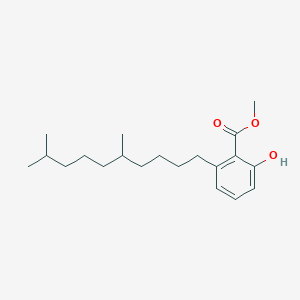

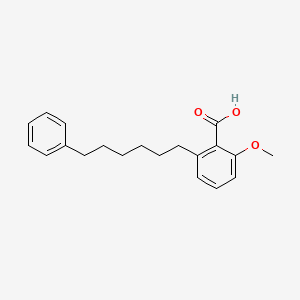
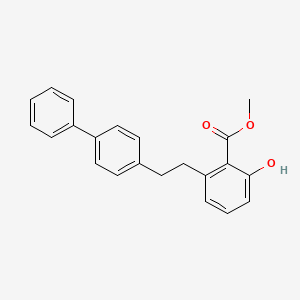
![2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339098.png)
![2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6339110.png)
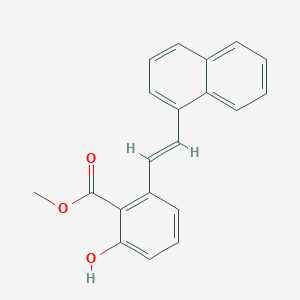
![2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339145.png)
![2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339149.png)
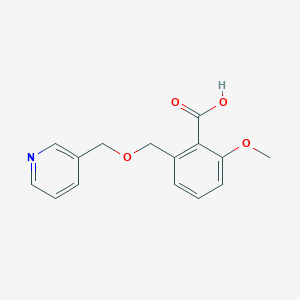
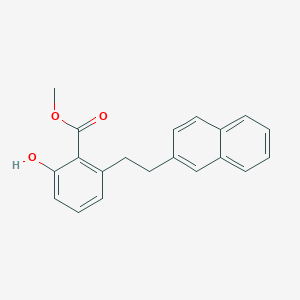
![4-[2-[3-Methoxy-4-[4-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride](/img/structure/B6339170.png)
